molecular formula C9H9BrN4O B6219821 [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 2751619-93-7

[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No. B6219821
CAS RN: 2751619-93-7
M. Wt: 269.1
InChI Key:
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Description

[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol, also known as 3-ABT, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a type of triazole, a class of compounds characterized by the presence of three nitrogen atoms in a five-membered ring. 3-ABT has a variety of uses, including as a reagent for organic synthesis, a biocompatible material for medical implants, and a potential therapeutic agent for treating certain diseases. In

Scientific Research Applications

[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is widely used in scientific research as a reagent for organic synthesis. It is also used as a biocompatible material for medical implants, such as prosthetic implants and artificial organs. In addition, [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol has been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to the anti-inflammatory and anticancer effects of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol have been studied extensively in both in vitro and in vivo models. In vitro studies have shown that [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have demonstrated that [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol can reduce inflammation and reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol in laboratory experiments is its high stability and low toxicity. It is also relatively easy to synthesize and use in a variety of different applications. However, there are some limitations to using [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol in laboratory experiments. For instance, it is not soluble in most organic solvents, which can make it difficult to use in certain types of experiments. In addition, [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol can be expensive and difficult to obtain in large quantities.

Future Directions

The potential applications of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol are vast and still largely unexplored. Further research is needed to better understand its mechanism of action and to develop more effective methods of synthesizing and using it in various applications. Additionally, further studies are needed to explore the potential therapeutic applications of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol, such as in the treatment of cancer and other diseases. Finally, research is needed to develop more cost-effective methods of synthesizing and using [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol in laboratory experiments.

Synthesis Methods

[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is synthesized using a method known as the Buchwald-Hartwig reaction. This reaction involves the coupling of an aryl bromide with an amine in the presence of a palladium catalyst. The reaction is typically carried out in an aqueous solution of a base, such as sodium hydroxide, at elevated temperatures. The resulting product is a secondary amine, which can then be further modified to form [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol involves the reaction of 3-amino-4-bromobenzonitrile with sodium azide to form 3-(3-amino-4-bromophenyl)-1H-1,2,4-triazole. This intermediate is then reduced with sodium borohydride to yield [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol.", "Starting Materials": [ "3-amino-4-bromobenzonitrile", "sodium azide", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-amino-4-bromobenzonitrile in methanol.", "Step 2: Add sodium azide to the solution and stir at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash with water.", "Step 4: Dissolve the intermediate (3-(3-amino-4-bromophenyl)-1H-1,2,4-triazole) in methanol.", "Step 5: Add sodium borohydride to the solution and stir at room temperature for several hours.", "Step 6: Quench the reaction with water and filter the resulting precipitate.", "Step 7: Wash the product with water and dry under vacuum." ] }

CAS RN

2751619-93-7

Molecular Formula

C9H9BrN4O

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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